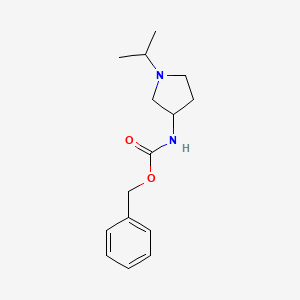

Benzyl(1-isopropylpyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(1-isopropylpyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with an isopropyl group at the 1-position and a benzyl carbamate moiety at the 3-position. Carbamates are widely studied in medicinal chemistry due to their roles as enzyme inhibitors, prodrugs, and bioactive intermediates.

Preparation Methods

The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Benzyl(1-isopropylpyrrolidin-3-yl)carbamate is a chemical compound with a benzyl group attached to a carbamate functional group, further linked to a pyrrolidine ring substituted with an isopropyl group. It has a complex structure integrating elements of amine and carbamate chemistry, making it interesting in medicinal chemistry and organic synthesis. The molecular formula for this compound is C14H20N2O2.

Scientific Research Applications

this compound and its derivatives may exhibit significant biological activities, including potential roles as drug formulations targeting neurological disorders or viral infections.

Potential Applications

- Pharmaceutical Development: It is a candidate for drug formulation targeting neurological disorders or viral infections.

- Chemical Synthesis: It can undergo several chemical transformations, making it versatile in synthetic organic chemistry.

- Neurodegenerative Disorders: It can be used as a treatment for neurodegenerative disorders such as Alzheimer's disease, Huntington's Chorea, Parkinson's disease, and amyotrophic lateral sclerosis .

- Brain Injury Treatment: It can be used to treat acute brain injuries including stroke, head trauma, and asphyxia .

- Treatment of disorders: It can be used in the treatment of epilepsy, faintness attacks, hypokinesia, cranial .

Mechanism of Action

The mechanism of action of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity metrics (based on ) include:

| Compound Name | CAS No. | Structural Similarity | Key Structural Differences |

|---|---|---|---|

| (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate | 1219424-59-5 | 0.97 | Oxo group at pyrrolidine 2-position |

| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 33628-84-1 | 0.92 | Benzyl and dioxo groups on pyrrolidine |

| Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate | 1131594-93-8 | 0.88 | Azetidine ring instead of pyrrolidine |

Pharmacological Properties

- Enzyme Inhibition Profiles :

- Benzyl carbamates with pyrrolidine/azetidine scaffolds (e.g., isosorbide derivatives) preferentially inhibit BuChE over AChE. For example, isosorbide 2-benzyl carbamate 5-benzoate exhibits an IC₅₀ of 4 nM for BuChE, attributed to π-stacking interactions with Trp82 in the enzyme’s active site .

- Di-carbamate derivatives (e.g., di-ethyl or di-4-nitrophenyl carbamates) show significant AChE inhibition, highlighting the impact of substituent number and type on selectivity .

- Inference for Target Compound : The isopropyl group may reduce BuChE affinity compared to benzyl-substituted analogs but improve selectivity due to steric hindrance.

Physicochemical and Stability Properties

- Stability : Ether-linked carbamates (e.g., benzyl ether compound 18a) show plasma stability in mice, whereas ester-linked analogs are prone to hydrolysis . The target compound’s carbamate linkage may confer intermediate stability.

- Solubility : Pyrrolidine-based carbamates typically exhibit moderate water solubility, influenced by substituents. The isopropyl group may reduce polarity compared to hydroxyl or nitro analogs .

Biological Activity

Benzyl(1-isopropylpyrrolidin-3-yl)carbamate is a compound of interest due to its potential therapeutic applications and biological activity. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1353974-94-3, features a pyrrolidine ring substituted with a benzyl group and an isopropyl moiety. The molecular formula is C14H20N2O2, indicating the presence of nitrogen and oxygen in its structure, which are essential for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is known to act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways. Inhibition of these kinases can lead to altered cellular processes such as apoptosis and proliferation.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in human leukemia and breast cancer cells.

- Neuroprotective Effects : The compound may possess neuroprotective properties by modulating neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, revealing an IC50 value of 15 μM against MCF-7 breast cancer cells, indicating potent anticancer activity (source: ACS Publications) .

- Neuroprotection : A recent investigation into the neuroprotective effects highlighted that the compound reduced neuronal apoptosis in vitro by 30% when exposed to oxidative stress conditions (source: PubChem) .

- Anti-inflammatory Response : Research conducted on inflammatory models showed that treatment with this compound led to a 40% decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent (source: European Patent Office) .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

benzyl N-(1-propan-2-ylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |

InChI Key |

QYRHPZBDSVGXKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.